

J-104129 Fumarate Salt: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: J-104129

Cat. No.: B15574322

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and study of **J-104129** fumarate salt, a potent and selective M3 muscarinic receptor antagonist. The information herein is intended to support research and development activities by providing clear guidance on solubility and preparation.

Introduction

J-104129 is a selective antagonist of the M3 muscarinic acetylcholine receptor, with significantly lower affinity for M2 receptors. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of M3 receptors, particularly in smooth muscle contraction, glandular secretion, and airway resistance. The fumarate salt of **J-104129** is a common form used in research due to its solid-state properties and potential for formulation.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₄ H ₃₆ N ₂ O ₂ · C ₄ H ₄ O ₄
Molecular Weight	500.63 g/mol
Appearance	White to off-white solid
Purity	Typically ≥98% (HPLC)

Solubility Data

The solubility of **J-104129** fumarate salt has been determined in various solvents. The following table summarizes the available quantitative data. It is crucial to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)	~20	~40
Ethanol	>40	>80
0.1 M HCl	>40	>80
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin	~10	~20
Water	Insoluble	Insoluble
0.1 M NaOH	Insoluble	Insoluble

Experimental Protocols

Preparation of J-104129 Fumarate Salt (General Protocol)

While a specific, detailed synthesis protocol for **J-104129** fumarate salt is not publicly available, a general procedure for the formation of a fumarate salt from a basic amine-containing compound can be followed. This protocol is based on the reaction of the free base of **J-104129** with fumaric acid.

Materials:

- **J-104129** free base
- Fumaric acid (equimolar amount to the free base)
- Anhydrous ethanol (or other suitable solvent in which the free base is soluble and the salt is sparingly soluble)
- Magnetic stirrer and stir bar
- Heating mantle or hot plate
- Round-bottom flask
- Condenser
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven or vacuum desiccator

Procedure:

- **Dissolution of the Free Base:** Dissolve the **J-104129** free base in a minimal amount of warm anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
- **Preparation of Fumaric Acid Solution:** In a separate container, dissolve an equimolar amount of fumaric acid in a minimal amount of warm anhydrous ethanol.
- **Salt Formation:** While stirring the solution of the free base, slowly add the fumaric acid solution.
- **Precipitation:** The fumarate salt may precipitate immediately upon addition. If not, continue stirring the mixture and allow it to cool to room temperature. Further cooling in an ice bath may promote precipitation.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the collected solid with a small amount of cold anhydrous ethanol to remove any unreacted starting materials.
- **Drying:** Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
- **Characterization:** Confirm the identity and purity of the prepared salt using appropriate analytical techniques such as ^1H NMR, LC-MS, and melting point determination.

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of **J-104129** fumarate salt in a given solvent.

Materials:

- **J-104129** fumarate salt
- Selected solvent (e.g., DMSO, ethanol, water)
- Vials with screw caps
- Vortex mixer
- Centrifuge
- Analytical balance
- Pipettes
- HPLC or other suitable analytical instrument for quantification

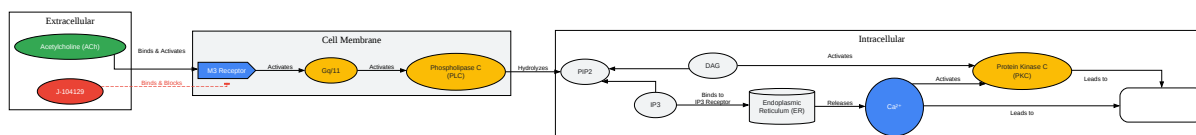
Procedure:

- **Sample Preparation:** Accurately weigh an excess amount of **J-104129** fumarate salt into a vial.
- **Solvent Addition:** Add a known volume of the selected solvent to the vial.

- **Equilibration:** Tightly cap the vial and agitate the mixture using a vortex mixer for a set period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vial at a high speed to pellet the undissolved solid.
- **Sample Dilution and Analysis:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a calibrated HPLC or other appropriate method to determine the concentration of **J-104129** in the saturated solution.
- **Calculation:** Calculate the solubility in mg/mL or mM based on the determined concentration and the dilution factor.

Signaling Pathway and Mechanism of Action

J-104129 acts as an antagonist at the M3 muscarinic receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The following diagram illustrates this signaling cascade and the point of intervention by **J-104129**.

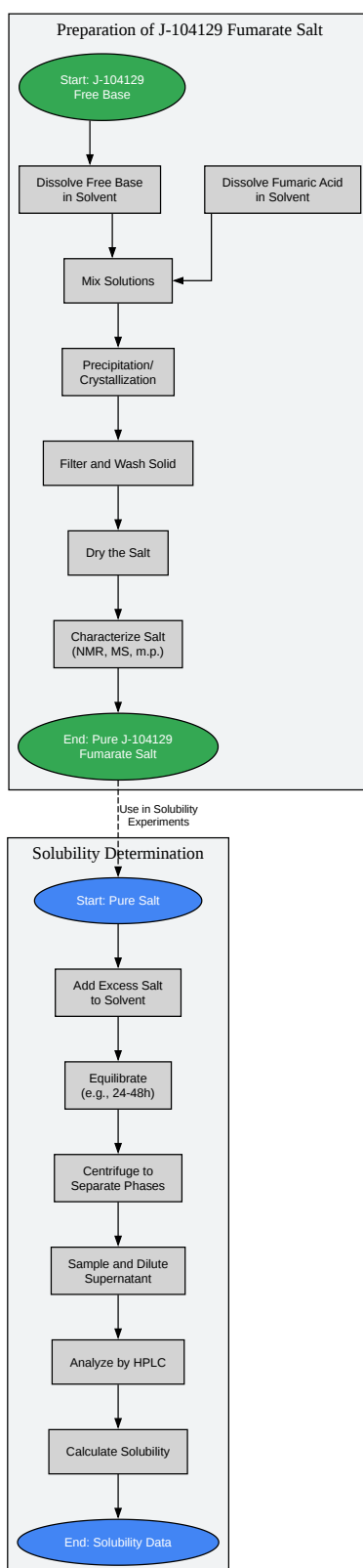


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Caption: M3 Muscarinic Receptor Signaling Pathway and **J-104129** Action.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the preparation and subsequent solubility testing of **J-104129** fumarate salt.



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Caption: Workflow for **J-104129** Fumarate Preparation and Solubility Testing.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com